Triethyl(4-methylphenyl)germane
Description
Triethyl(4-methylphenyl)germane is an organogermanium compound featuring a germanium atom bonded to three ethyl groups and a 4-methylphenyl substituent. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally similar triethylgermanes. Organogermanes are valued for their stability and orthogonal reactivity in cross-coupling reactions, making them valuable in synthetic chemistry .
Properties
CAS No. |
61124-36-5 |
|---|---|
Molecular Formula |
C13H22Ge |
Molecular Weight |
250.94 g/mol |
IUPAC Name |
triethyl-(4-methylphenyl)germane |
InChI |
InChI=1S/C13H22Ge/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
OCZWJMQUDVHZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(4-methylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of chlorotriethylgermane with 4-methylphenyl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Another method involves the hydrogenation of aromatic germanes using a catalyst such as Rh2O3/PtO2·H2O. This method allows for the selective hydrogenation of the aromatic ring, resulting in the formation of saturated germanium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Triethyl(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The triethyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Scientific Research Applications
Triethyl(4-methylphenyl)germane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Sciences: It is used in the development of new materials with specific properties, such as semiconductors and polymers.
Mechanism of Action
The mechanism of action of Triethyl(4-methylphenyl)germane involves its interaction with molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of new chemical species. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent on the aryl ring significantly influences electronic and steric properties. Below is a comparative analysis of triethylgermanes with varying substituents:
Key Trends :
- Electron-donating groups (e.g., -OCH₃) stabilize the germanium center, improving yields in cross-coupling reactions (e.g., 98% yield for Triethyl(4-methoxyphenyl)germane) .
- Bulky substituents (e.g., ethynyl) lower reaction yields due to steric hindrance (e.g., 51% yield for Triethyl(4-fluorophenylethynyl)germane) .
Physical and Spectroscopic Properties
- NMR Shifts :
- Thermal Stability : Methoxy and methyl groups enhance stability, whereas nitro groups may reduce it due to electron withdrawal .
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